molecular formula C14H20BNO2 B3107762 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline CAS No. 1622173-47-0

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B3107762
CAS No.: 1622173-47-0
M. Wt: 245.13
InChI Key: NDIUBXIMEYQUFM-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronic ester-functionalized indoline derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a saturated indoline core with a pinacol boronate group at the 4-position, enhancing stability and reactivity in aqueous conditions. The compound is commercially available at 95% purity (CAS: 22173-47-0) and is priced lower than its positional isomers, making it a cost-effective choice for synthetic applications .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-7,16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIUBXIMEYQUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the reaction of indoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One common method is the palladium-catalyzed borylation of indoline using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane derivatives.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.

Comparison with Similar Compounds

Positional Isomers

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

    • Structural Difference : Boronic ester at the 6-position instead of 3.
    • Properties : Higher purity (97%) but more expensive (¥3108.00/250 mg vs. ¥748.00/50 mg for the 4-isomer). The 6-substituted variant may exhibit steric hindrance in coupling reactions due to proximity to the indoline nitrogen .
    • Applications : Less commonly reported in cross-coupling literature compared to the 4-isomer.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Structural Difference: Incorporates a ketone group at the 2-position (C14H18BNO3). Reported in CAS 893441-85-5 with applications in medicinal chemistry .

Functionalized Derivatives

  • 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

    • Structural Difference : Methylsulfonyl group at the 1-position.
    • Properties : The sulfonyl group enhances stability but reduces nucleophilicity at the boron center. Used in niche synthetic pathways requiring directed functionalization (CAS: 1132944-44-5) .
  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Indolin-1-Yl)Ethanone Structural Difference: Acetyl group at the 1-position (C16H22BNO3). Properties: The acetyl group enables further derivatization via nucleophilic substitution, expanding its utility in multi-step syntheses (CAS: 937591-97-4) .

Heterocyclic Analogs

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

    • Structural Difference : Unsaturated indole core vs. saturated indoline.
    • Properties : The indole scaffold increases π-conjugation, altering electronic properties and reactivity. Reported in Pd-catalyzed couplings (CAS: 476004-81-6) .
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Structural Difference: Isoindolinone core with boronic ester at the 6-position. Properties: The lactam group introduces polarity, improving solubility in polar solvents (CAS: 1004294-80-7) .

Reactivity in Cross-Coupling Reactions

  • 4-Substituted Indoline : Demonstrated high efficiency in Suzuki-Miyaura couplings, achieving >80% yield in aryl-aryl bond formations (e.g., synthesis of biaryls from aryl halides) .
  • 5-Substituted Indolin-2-one : Lower reactivity due to electron-withdrawing ketone, requiring optimized Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

Comparative Data Table

Compound Name Core Structure Boron Position Key Functional Groups Molecular Formula Key Applications
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)indoline Indoline 4 None C14H18BNO3 Suzuki coupling, H₂O₂ probes
6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)indoline Indoline 6 None C14H18BNO3 Specialty synthesis
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)indolin-2-one Indolin-2-one 5 Ketone C14H18BNO3 Medicinal chemistry
2-Allyl-3-(methylthio)-4-boronate-indole Indole 4 Allyl, Methylthio C17H21BNO2S Directed C-H activation

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and material science. Its unique structure enables it to participate in various biological activities and chemical reactions, making it a valuable compound for research and potential therapeutic applications.

  • Chemical Formula : C14_{14}H19_{19}B1_{1}O2_{2}
  • Molecular Weight : 232.12 g/mol
  • CAS Number : 1033752-94-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to interact with biomolecules through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition and drug design.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for various enzymes, particularly those involved in carbohydrate metabolism. For instance, compounds similar to this compound have shown inhibitory effects on α-glucosidase and β-glucosidase enzymes. The inhibition mechanism often involves the formation of a covalent bond with the active site of the enzyme.

Enzyme IC50 (μM) Reference
α-Glucosidase3 - 11
β-Glucosidase15 - 45
β-Galactosidase33 - 78

Case Studies

  • Inhibition of α-Glucosidase : A study demonstrated that derivatives of boronic acids exhibited potent inhibition against α-glucosidase with IC50 values ranging from 3 to 11 μM. These findings suggest potential applications in managing conditions like diabetes by modulating carbohydrate absorption .
  • Cancer Cell Line Studies : In vitro studies have shown that compounds related to this compound display cytotoxic effects on various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 11 to 27 μM across different cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The boronate group can form reversible covalent bonds with diols present in sugars and other biomolecules.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes, these compounds may alter metabolic pathways involved in cell growth and differentiation.

Applications

  • Pharmaceutical Development : Due to its enzyme inhibitory properties, this compound shows promise as a lead candidate for developing new antihyperglycemic agents.
  • Material Science : The unique properties of boron-containing compounds make them suitable for creating advanced materials with specific electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

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